(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group, a thienyl ring, and a benzylamine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thienyl ring, sulfonylation, and the introduction of the benzylamine group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thienyl ring can be reduced under specific conditions to yield different products.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to various thienyl ring-reduced products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could allow it to act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to modulate specific biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the performance of certain industrial applications.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The sulfonyl group and thienyl ring may play crucial roles in binding to enzymes or receptors, modulating their activity. The benzylamine moiety could further influence the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-methylbenzyl)amine
- {(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-methylbenzyl)amine
Uniqueness
The unique combination of the fluoro-substituted phenyl group and the thienyl ring in (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE distinguishes it from other similar compounds. This specific substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for further research and application.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c1-13-5-3-4-6-15(13)10-21-18-11-26(22,23)12-19(18)27(24,25)16-7-8-17(20)14(2)9-16/h3-9,18-19,21H,10-12H2,1-2H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOGFJTZSYIFBN-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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